1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-ethylpiperazin-1-yl)ethanone
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Overview
Description
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-ethylpiperazino)-1-ethanone is a complex organic compound that belongs to the class of dibenzazepine derivatives. This compound is known for its significant applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-ethylpiperazino)-1-ethanone typically involves multiple steps, starting from the core dibenzazepine structure. The process often includes:
Formation of the Dibenzazepine Core: This can be achieved through cyclization reactions involving biphenyl derivatives.
Introduction of the Ethanone Group: This step involves the acylation of the dibenzazepine core using appropriate acylating agents.
Attachment of the Piperazino Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-ethylpiperazino)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazino moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted piperazines.
Scientific Research Applications
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-ethylpiperazino)-1-ethanone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-ethylpiperazino)-1-ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to alterations in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Clomipramine: Shares a similar dibenzazepine core but differs in the substituents attached to the nitrogen atoms.
Imipramine: Another dibenzazepine derivative with different functional groups.
Uniqueness: 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-ethylpiperazino)-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.
Properties
Molecular Formula |
C22H27N3O |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-ethylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C22H27N3O/c1-2-23-13-15-24(16-14-23)17-22(26)25-20-9-5-3-7-18(20)11-12-19-8-4-6-10-21(19)25/h3-10H,2,11-17H2,1H3 |
InChI Key |
YHIDGMJLOCEEMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Origin of Product |
United States |
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